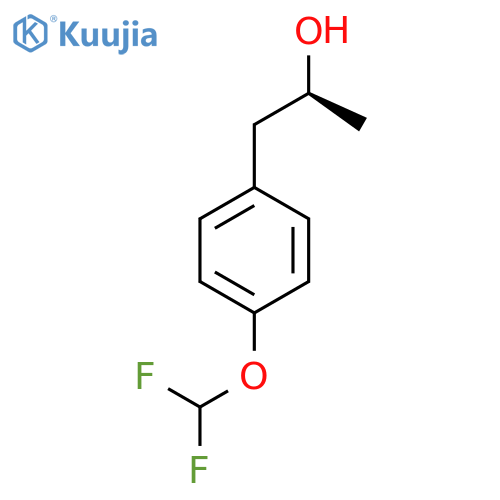

Cas no 2227827-41-8 ((2S)-1-4-(difluoromethoxy)phenylpropan-2-ol)

(2S)-1-4-(difluoromethoxy)phenylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol

- EN300-1949933

- 2227827-41-8

- (2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol

-

- インチ: 1S/C10H12F2O2/c1-7(13)6-8-2-4-9(5-3-8)14-10(11)12/h2-5,7,10,13H,6H2,1H3/t7-/m0/s1

- InChIKey: VPVPTBQCYXCYGH-ZETCQYMHSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1)C[C@H](C)O)F

計算された属性

- せいみつぶんしりょう: 202.08053595g/mol

- どういたいしつりょう: 202.08053595g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3

(2S)-1-4-(difluoromethoxy)phenylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949933-1.0g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1949933-0.25g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1949933-10g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 10g |

$3315.0 | 2023-09-17 | ||

| Enamine | EN300-1949933-0.5g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1949933-2.5g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 2.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1949933-10.0g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1949933-1g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1949933-5.0g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1949933-0.05g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1949933-0.1g |

(2S)-1-[4-(difluoromethoxy)phenyl]propan-2-ol |

2227827-41-8 | 0.1g |

$678.0 | 2023-09-17 |

(2S)-1-4-(difluoromethoxy)phenylpropan-2-ol 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374

-

3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

(2S)-1-4-(difluoromethoxy)phenylpropan-2-olに関する追加情報

Introduction to (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol (CAS No. 2227827-41-8)

(2S)-1-4-(difluoromethoxy)phenylpropan-2-ol (CAS No. 2227827-41-8) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethoxy group and a chiral center, which contribute to its potential therapeutic applications. The compound's chemical structure and properties make it an intriguing candidate for various biological studies and drug development initiatives.

The difluoromethoxy group in (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol is a key functional group that imparts specific chemical and biological properties to the molecule. Fluorine atoms are known for their strong electronegativity, which can significantly influence the electronic distribution and reactivity of the molecule. This, in turn, can affect the compound's binding affinity to biological targets, such as enzymes and receptors, making it a valuable scaffold for designing new drugs.

The chiral center in (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol is another critical feature that contributes to its biological activity. Chirality is a fundamental concept in organic chemistry and pharmaceutical science, as enantiomers (molecules that are mirror images of each other) can exhibit different pharmacological properties. The (S) configuration of this compound has been shown to have distinct biological effects compared to its (R) enantiomer, highlighting the importance of stereochemistry in drug design.

Recent research has focused on the potential therapeutic applications of (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol. Studies have demonstrated its efficacy in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective activities. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study in the European Journal of Pharmacology found that it had significant anti-cancer properties by inducing apoptosis in cancer cells.

In addition to its direct biological activities, (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol has also been explored as a lead compound for developing new drugs. Its unique structure provides a platform for further chemical modifications to optimize its pharmacological properties. Researchers have synthesized several derivatives of this compound by introducing various functional groups and substituents, aiming to enhance its potency, selectivity, and bioavailability.

The synthesis of (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol involves multi-step reactions that require precise control over chirality and functional group manipulation. Common synthetic routes include asymmetric synthesis methods such as chiral auxiliary-mediated reactions or catalytic asymmetric transformations. These methods ensure the production of the desired enantiomer with high purity and yield.

From a pharmacokinetic perspective, (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies have shown that it exhibits favorable pharmacokinetic profiles, with good oral bioavailability and low toxicity. These characteristics make it a promising candidate for further clinical development.

Clinical trials are currently underway to assess the safety and efficacy of (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol in treating various diseases. Early-phase trials have demonstrated its potential as a therapeutic agent for conditions such as inflammatory disorders and certain types of cancer. The results from these trials will provide valuable insights into the compound's clinical utility and pave the way for future research and development.

In conclusion, (2S)-1-4-(difluoromethoxy)phenylpropan-2-ol (CAS No. 2227827-41-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, and favorable pharmacokinetic properties make it an attractive candidate for further investigation and development as a novel therapeutic agent.

2227827-41-8 ((2S)-1-4-(difluoromethoxy)phenylpropan-2-ol) 関連製品

- 2171949-29-2(N-4-(4-methylpiperidin-2-yl)phenylmethanesulfonamide)

- 1352490-37-9(6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine)

- 35107-91-6(1-(thiazol-2-yl)urea(WXC08188))

- 2228806-39-9(tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamate)

- 1261853-07-9(2,6-Dichloro-3-(3-(trifluoromethoxy)phenyl)pyridine)

- 2679827-96-2(rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate)

- 1597677-05-8(3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one)

- 1227606-51-0(2-(bromomethyl)-4-fluoro-pyridine)

- 1680182-58-4(1,3,6,2-Trioxathiocane, 2,2-dioxide)

- 50588-44-8(5α-Androsta-2,16-diene)